molecular formula C16H10O B1596164 Benzo[kl]xanthene CAS No. 200-23-7

Benzo[kl]xanthene

Cat. No.: B1596164
CAS No.: 200-23-7
M. Wt: 218.25 g/mol
InChI Key: QKOSFCWXOIAFTO-UHFFFAOYSA-N
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Description

Benzo[kl]xanthene is a polycyclic aromatic compound that belongs to the xanthene family It is characterized by a fused tricyclic structure consisting of a xanthene core with additional benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[kl]xanthene can be synthesized through various methods, including multicomponent reactions and oxidative coupling. One common approach involves the condensation of cyclic diketones, aldehydes, and naphthols in the presence of a catalyst. For example, a solvent-free, one-pot multicomponent reaction using 1,4-diazabicyclo[2.2.2]octane supported on Amberlyst-15 as a catalyst has been reported to produce this compound derivatives in good to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzo[kl]xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are various this compound derivatives with different functional groups, which can be further modified for specific applications .

Scientific Research Applications

Biological Interactions

1.1 DNA/RNA Binding and Antiproliferative Activity
Benzo[kl]xanthene lignans exhibit strong interactions with nucleic acids, particularly DNA and RNA. Studies have demonstrated that these compounds can stabilize G-quadruplex structures, which are important in regulating gene expression and maintaining genomic stability. The binding affinities of various BXLs indicate their potential as therapeutic agents targeting cancer cells through mechanisms involving DNA interaction and stabilization .

1.2 Antioxidant Properties
BXLs possess notable antioxidant activity, primarily due to their ability to scavenge free radicals. This property is essential in combating oxidative stress-related diseases. Research has shown that BXLs can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage . The presence of hydroxyl groups in specific positions enhances their radical-scavenging capabilities .

1.3 Antimicrobial Activity
The antibacterial properties of this compound lignans have been explored, particularly against Gram-positive bacteria such as Staphylococcus aureus. BXLs have shown moderate to strong growth inhibition, making them potential candidates for developing new antimicrobial agents amidst rising antibiotic resistance .

Therapeutic Potential

2.1 Cancer Treatment
BXLs have been identified as promising anticancer agents due to their ability to induce apoptosis in cancer cells. They exhibit selective cytotoxicity towards various cancer cell lines, including hepatocellular carcinoma (HepG2). The mechanisms involve the modulation of apoptotic pathways and the induction of autophagy in tumor cells .

2.2 Anti-inflammatory Effects
Research indicates that BXLs can exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Their ability to inhibit pro-inflammatory cytokines and pathways positions them as potential therapeutic agents in managing chronic inflammation .

Innovative Delivery Systems

3.1 Solid Lipid Nanoparticles (SLN)
To enhance the bioavailability and therapeutic efficacy of this compound lignans, researchers have developed solid lipid nanoparticles (SLN) as drug delivery systems. These SLNs improve the stability of BXLs in aqueous environments and facilitate targeted delivery to affected tissues, such as skin exposed to oxidative stress . Characterization studies show that SLN-BXL formulations exhibit favorable physicochemical properties, including appropriate size and encapsulation efficiency .

Case Studies

Study Focus Findings
Tumir et al. (2021)DNA InteractionDemonstrated significant stabilization of G-quadruplex structures by BXLs with micromolar binding affinities .
PMC8949258 (2022)Anticancer EfficacyEvaluated the apoptotic mechanisms induced by BXLs in HepG2 cells, highlighting their selective cytotoxicity .
PMC9227282 (2022)SLN FormulationDeveloped SLN for BXL delivery, showing improved interaction with biomembranes and ROS attenuation capabilities .

Mechanism of Action

The mechanism of action of benzo[kl]xanthene involves its interaction with molecular targets and pathways. For example, this compound lignans interact with DNA through dual modes: the planar core acts as a base pair intercalant, while flexible pendants act as minor groove binders . This interaction can inhibit DNA replication and transcription, leading to antiproliferative effects on cancer cells.

Biological Activity

Benzo[kl]xanthene (BXL) and its derivatives, particularly the lignans, have garnered significant attention in recent years due to their diverse biological activities. This article provides a comprehensive overview of the biological properties of BXL, focusing on its interactions with DNA/RNA, antioxidant capabilities, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound compounds are characterized by their unique polyphenolic structure, which allows for various interactions with biological macromolecules. Synthesis methods often involve biomimetic approaches, utilizing oxidative coupling of caffeic esters and amides to produce these compounds. The structural variations in BXL derivatives significantly influence their biological activity.

2. Interaction with DNA/RNA

BXLs exhibit notable binding affinities towards DNA and RNA. Studies employing circular dichroism spectroscopy have revealed that these compounds can bind through multiple modes, including:

  • Intercalation : BXLs can insert between base pairs of double-stranded DNA.
  • Minor Groove Binding : Flexible pendants in the structure allow for binding in the minor groove of DNA.
  • End-Stacking : Interaction with G-tetrads at the top or bottom.

These interactions suggest that BXLs may act as selective ligands for DNA, potentially leading to applications in cancer therapy .

3. Antioxidant Activity

BXLs demonstrate significant antioxidant properties, which are crucial for combating oxidative stress-related damage in cells. The antioxidant activity is quantified using various assays, including:

  • DPPH Assay : Measures the ability to scavenge free radicals.
  • ORAC Assay : Assesses the overall antioxidant capacity.

Research indicates that BXLs maintain their antioxidant activity even when formulated within lipid-based delivery systems, suggesting potential for enhanced bioavailability and efficacy in vivo .

4. Antiproliferative Effects

The antiproliferative activity of BXLs has been evaluated against various cancer cell lines, including:

  • HepG2 (human hepatocellular carcinoma)
  • HT-29 , Caco-2 , and HCT-116 (colon carcinoma)
  • A549 (lung carcinoma)

Results indicate that many BXL derivatives exhibit moderate to strong growth inhibition of these tumor cell lines, highlighting their potential as anticancer agents. Notably, compounds with hydroxy groups at specific positions on the benzoxanthene core showed enhanced activity compared to those with methoxy substitutions .

5. Antibacterial Properties

BXLs also exhibit antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Certain derivatives have shown promising results in inhibiting bacterial growth, which could lead to new therapeutic options for treating infections caused by resistant strains .

6. Case Studies and Research Findings

Several studies have explored the biological activities of BXLs:

StudyFocusKey Findings
DNA/RNA InteractionMixed binding modes; strong binding affinities toward human serum albumin (HSA).
Antioxidant ActivitySignificant antioxidant effects maintained in lipid formulations; comparable to standard antioxidants like Trolox.
Antitumor ActivityPotential as selective DNA ligands with significant antiproliferative effects on cancer cell lines.
Antibacterial ActivityStrong growth inhibition of Staphylococcus aureus observed in specific derivatives.

Properties

IUPAC Name

8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c1-2-9-14-12(7-1)13-8-3-5-11-6-4-10-15(17-14)16(11)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOSFCWXOIAFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173813
Record name Benzo(k l)xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200-23-7
Record name Benzo[kl]xanthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzo(k l)xanthene
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Record name Benzo[kl]xanthene
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Record name Benzo(k l)xanthene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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